tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate
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Overview
Description
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Aminoethyl Group: The final step involves the coupling of the indole derivative with an aminoethyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common for the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1H-indol-3-yl)carbamate
- tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
- tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Uniqueness
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
PZHVBFGGBCAKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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